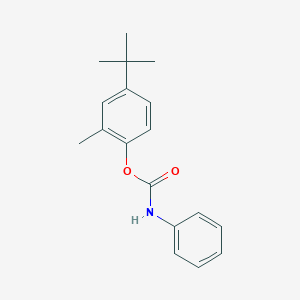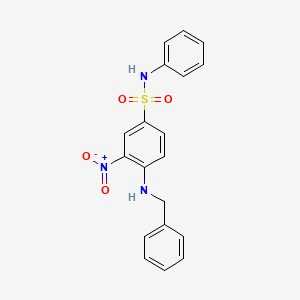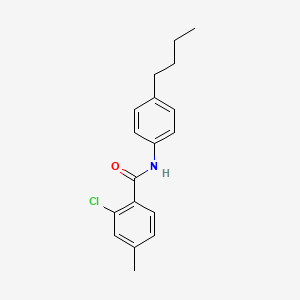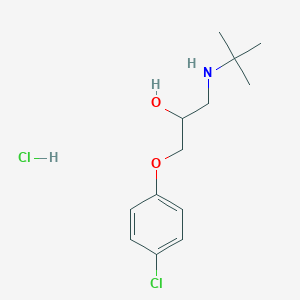![molecular formula C23H20Cl2N2O4 B4965188 4-chloro-N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B4965188.png)
4-chloro-N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide is a chemical compound that belongs to the class of amides. It is commonly used in scientific research for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-chloro-N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide involves the inhibition of specific enzymes and signaling pathways in cells. This compound has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. Additionally, this compound has been found to inhibit the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells. Inflammatory responses have also been found to be reduced with the use of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-chloro-N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. This compound has also been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of 4-chloro-N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide. One direction is the development of novel cancer therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of inflammatory diseases and neurodegenerative disorders. Finally, the development of more efficient synthesis methods for this compound could lead to increased availability and further research opportunities.
Méthodes De Synthèse
The synthesis of 4-chloro-N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide involves the reaction of 5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]benzoic acid with thionyl chloride to form 5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]benzoyl chloride. This intermediate is then reacted with 4-chlorobenzamide in the presence of a base to produce the final product.
Applications De Recherche Scientifique
4-chloro-N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide has been studied extensively for its various scientific research applications. It has been found to have anticancer properties and has been used in the development of novel cancer therapies. Additionally, this compound has been studied for its potential use in the treatment of inflammatory diseases and neurodegenerative disorders.
Propriétés
IUPAC Name |
4-chloro-N-[5-chloro-2-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O4/c1-14(31-17-6-4-3-5-7-17)22(28)26-19-13-21(30-2)20(12-18(19)25)27-23(29)15-8-10-16(24)11-9-15/h3-14H,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCKIZSHPFNJBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1Cl)NC(=O)C2=CC=C(C=C2)Cl)OC)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(allyloxy)-3-bromobenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4965108.png)
![N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4965133.png)
![1-(2-methylphenyl)-4-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4965144.png)

![10-hydroxy-10,11-dihydro-9H-spiro[benzo[h][1,3]thiazino[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B4965153.png)
![5-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4965165.png)
![N-[2-(allylimino)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-3(2H)-yl]-3-bromobenzamide hydrobromide](/img/structure/B4965179.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4965186.png)


![N-tricyclo[4.3.1.1~3,8~]undec-3-yl-2-thiophenecarboxamide](/img/structure/B4965219.png)
![7-{(4-ethoxy-3-methylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4965224.png)
